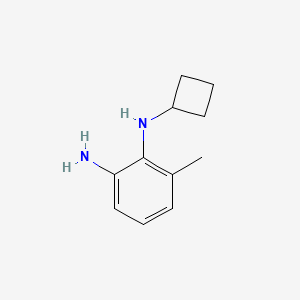
1-N-Cyclobutyl-6-methylbenzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N-Cyclobutyl-6-methylbenzene-1,2-diamine is an organic compound with the molecular formula C11H16N2 It is a derivative of benzene, featuring a cyclobutyl group and a methyl group attached to the benzene ring, along with two amine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-Cyclobutyl-6-methylbenzene-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclobutylamine and 6-methylbenzene-1,2-diamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common conditions include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
1-N-Cyclobutyl-6-methylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted amines.
科学的研究の応用
1-N-Cyclobutyl-6-methylbenzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 1-N-Cyclobutyl-6-methylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact pathways and targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
N-Methylbenzene-1,2-diamine: A similar compound with a methyl group instead of a cyclobutyl group.
Cyclobutylamine: A simpler compound with only the cyclobutyl group and amine functionality.
6-Methylbenzene-1,2-diamine: A compound with a similar benzene ring structure but lacking the cyclobutyl group.
Uniqueness
1-N-Cyclobutyl-6-methylbenzene-1,2-diamine is unique due to the presence of both the cyclobutyl and methyl groups, which can impart distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC名 |
2-N-cyclobutyl-3-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H16N2/c1-8-4-2-7-10(12)11(8)13-9-5-3-6-9/h2,4,7,9,13H,3,5-6,12H2,1H3 |
InChIキー |
JILNJEVKSNTRTM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N)NC2CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Methylsulfanyl)ethyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13308711.png)
![Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13308716.png)
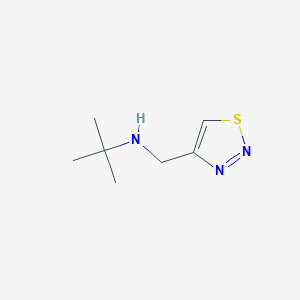
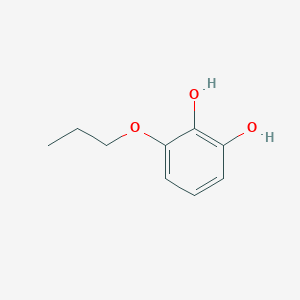
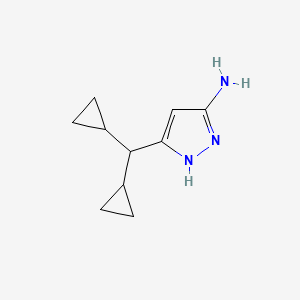
![4-Chloro-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13308735.png)
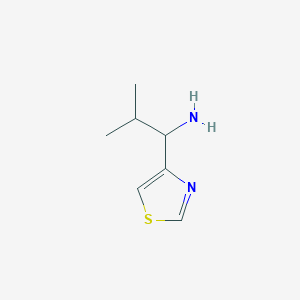
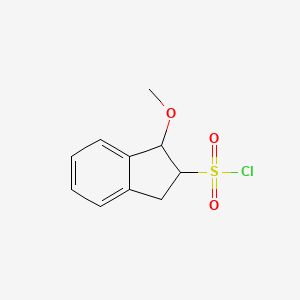

![1-[(2,2-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13308766.png)
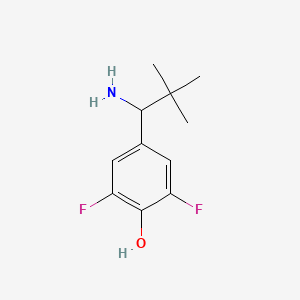
![N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide](/img/structure/B13308784.png)
amine](/img/structure/B13308787.png)
![2-{[(Benzyloxy)carbonyl]amino}-6-fluorohexanoic acid](/img/structure/B13308799.png)
